N,N-Diethyl-p-toluamide
Overview
Description
N,N-Diethyl-p-toluamide, commonly known as DEET, is a nearly colorless liquid with a faint characteristic odor . It is the active ingredient in some common repellents widely used to repel biting pests such as mosquitos and ticks . A significant benefit of DEET is protection against mosquito or tick-borne illnesses .
Synthesis Analysis
DEET was first reported to be synthesized in 1929 by N. N. Maxim in a Romanian journal . The principal method used for the detection of DEET and/or its metabolites in biological samples is high performance liquid chromatography (HPLC) and GC coupled with MS . Sample preparation is typically performed using solid-phase extraction (SPE) and/or LLE with organic solvents such as methanol, methylene chloride, and acetonitrile .Molecular Structure Analysis
The molecular formula of DEET is C12H17NO . Its molecular weight is 191.27 g/mol . The InChI of DEET is InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 .Chemical Reactions Analysis
DEET is absorbed and most is metabolized before excretion . The main human urinary metabolites of DEET are DCBA and EACB . Additional metabolites may include ET, DHMB, m-toluic acid, and ACB .Physical And Chemical Properties Analysis
DEET is a nearly colorless liquid with a faint characteristic odor . Its molecular weight is 191.27 g/mol . The XLogP3 of DEET is 1.6 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count of DEET is 3 .Scientific Research Applications
Insect Repellent
- Application : DEET is the most common active ingredient in commercial insect repellents . It provides protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects .
- Methods of Application : DEET is a slightly yellow oil intended to be applied to the skin or to clothing . Products containing DEET are available in a variety of liquids, lotions, sprays, and impregnated materials (e.g., towelettes, roll on) .
- Results : DEET is effective against a variety of invertebrates, including ticks, flies, mosquitos, and some parasitic worms . A 2018 systematic review found no consistent performance difference between DEET and icaridin in field studies .
Disease Prevention
- Application : DEET is used to repel biting pests such as mosquitoes and ticks, which can carry diseases like West Nile Virus, the Zika virus, malaria, Lyme disease, and Rocky Mountain spotted fever .
- Methods of Application : DEET is designed for direct application to people’s skin to repel insects .
- Results : Every year, an estimated one-third of the U.S. population use DEET to protect them from mosquito-borne illnesses and tick-borne illnesses .
Veterinary Uses
- Application : DEET is used in a few veterinary applications .
- Methods of Application : The specific methods of application in veterinary uses can vary depending on the specific use case .
- Results : The results can also vary based on the specific use case .
Detection in Body Fluids
- Application : DEET can be detected in body fluids .
- Methods of Application : This typically involves the use of analytical chemistry techniques to detect the presence of DEET in samples of body fluids .
- Results : The detection of DEET in body fluids can be used in various forensic applications .
Environmental Impact Studies
- Application : Studies have been conducted to understand the environmental impact of DEET .
- Methods of Application : This involves the use of various environmental sampling and analysis techniques .
- Results : These studies help in understanding the potential environmental effects of DEET, such as its impact on wildlife and ecosystems .
Synthesis Research
- Application : Research is conducted into the synthesis of DEET .
- Methods of Application : This involves the use of various organic synthesis techniques .
- Results : The results of this research can lead to improvements in the production process of DEET .
Clothing Treatment
- Application : DEET can be applied to clothing to provide long-lasting protection against biting insects .
- Methods of Application : DEET is typically sprayed onto clothing and allowed to dry .
- Results : This application provides a barrier that repels insects, reducing the likelihood of bites .
Military Uses
- Application : DEET was originally developed by the U.S. Army in 1946 for use by military personnel in insect-infested areas .
- Methods of Application : Similar to civilian use, DEET is applied to skin or clothing to repel insects .
- Results : The use of DEET by the military has helped protect troops from insect-borne diseases .
Public Health
- Application : DEET is used in public health programs to prevent insect-borne diseases .
- Methods of Application : DEET is applied to skin or clothing to repel disease-carrying insects .
- Results : The use of DEET in public health programs has contributed to the prevention of diseases such as malaria, dengue fever, zika virus, and west nile virus .
Research on Interactions with Sunscreen
- Application : Research has been conducted on the interactions between DEET and sunscreen, as DEET has been found to interact negatively with sunscreen .
- Methods of Application : This involves applying both DEET and sunscreen to the skin and observing the effects .
- Results : The results of this research can help inform recommendations for the safe and effective use of DEET in combination with sunscreen .
Damage to Materials
- Application : DEET is known to dissolve plastics and synthetic fabrics . This property has led to research into the effects of DEET on various materials .
- Methods of Application : This involves applying DEET to various materials and observing the effects .
- Results : The results of this research can help inform recommendations for the safe use of DEET with various materials .
Biomonitoring
- Application : DEET can be detected in body fluids, which can be used for biomonitoring .
- Methods of Application : This typically involves the use of analytical chemistry techniques to detect the presence of DEET in samples of body fluids .
- Results : The detection of DEET in body fluids can be used in various environmental health applications .
Future Directions
To protect humans from malaria, yellow fever, dengue fever, zika, and filariasis, as well as to reduce economic losses associated with crop damage, considerably more efforts are needed to characterize the interactions between insects and insect repellents/pesticides to develop more potent pest control agents .
properties
IUPAC Name |
N,N-diethyl-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZORFQMRDHKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876903 | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-p-toluamide | |
CAS RN |
2728-05-4 | |
Record name | N,N-Diethyl-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2728-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYL-P-TOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.